
2-(1H-1,2,4-Triazol-1-YL)propan-1-OL
概要
説明
“2-(1H-1,2,4-Triazol-1-YL)propan-1-OL” is a compound that has been used in the synthesis of novel 1,2,4-triazole derivatives . These derivatives have shown promising anticancer properties . The compound has a molecular formula of C5H9N3O .
Synthesis Analysis
The synthesis of “this compound” involves the creation of 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The compound has a molecular weight of 127.15 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are part of the process of synthesizing novel 1,2,4-triazole derivatives . These reactions have been evaluated for their cytotoxic activities against human cancer cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 127.15 . More detailed information about its physical and chemical properties was not found in the available sources.
科学的研究の応用
Antifungal Applications :
- Lima-Neto et al. (2012) synthesized 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and evaluated their antifungal activity against various Candida species. They found compounds with promising antifungal profiles, suggesting the potential for future drug development (Lima-Neto et al., 2012).
- Yu et al. (2009) designed and synthesized 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives as fungicides. These compounds showed excellent antifungal activities against common pathogens, suggesting their potential as effective fungicides (Yu et al., 2009).
Biological Evaluation for Antifungal Properties :
- Zambrano-Huerta et al. (2019) synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as antifungal compounds. These compounds showed high activity against Candida spp. strains, indicating their potential as antifungal agents (Zambrano-Huerta et al., 2019).
Application in Chemoenzymatic Synthesis :
- Borowiecki et al. (2013) conducted a chemoenzymatic synthesis of enantiomerically enriched 1-(β-hydroxypropyl)imidazolium- and triazolium-based ionic liquids using 1-(1H-1,2,4-triazol-1-yl)propan-2-ol. These compounds were tested against a range of microorganisms (Borowiecki et al., 2013).
Protective Self-Assembled Membrane Formation :
- Li et al. (2018) synthesized triazole inhibitors, including 2-(1-tosyl-1H-1,2,3-triazol-4-yl)-propan-2-ol, and used them in the formation of a protective self-assembled membrane against copper corrosion. The study highlighted the potential of these compounds in corrosion inhibition (Li et al., 2018).
Structural Analysis for Drug Design :
- Xu et al. (2016) conducted structural analysis and molecular docking studies on compounds such as (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, which showed good bioactivity against α1A-adrenoceptor. This research aids in better drug design for highly selective antagonists (Xu et al., 2016).
作用機序
Target of Action
It has been suggested that this compound may have potential applications in proteomics research . In a study involving similar 1,2,4-triazole derivatives, the compounds were found to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . In the case of similar 1,2,4-triazole derivatives, molecular docking studies have shown that these compounds bind to the aromatase enzyme .
Biochemical Pathways
Given the potential interaction with the aromatase enzyme, it could be inferred that this compound might influence the estrogen biosynthesis pathway .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can potentially improve their pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-(1H-1,2,4-Triazol-1-YL)propan-1-OL plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and these enzymes can lead to the inhibition of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound can bind to proteins, altering their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, this compound can induce cell death in certain cancer cell lines, making it a potential candidate for anticancer therapies . Furthermore, this compound can affect gene expression and cellular metabolism, leading to changes in the production of key metabolites and proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which leads to a decrease in the metabolism of other compounds . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the binding of substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo degradation, leading to a decrease in its effectiveness . Studies have shown that this compound remains stable under certain conditions, but its stability can be compromised by factors such as temperature and pH . Long-term exposure to this compound can also result in changes in cellular function, including alterations in cell viability and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At high doses, this compound can cause toxic effects, including liver damage and other adverse reactions. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
特性
IUPAC Name |
2-(1,2,4-triazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-5(2-9)8-4-6-3-7-8/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCGNFWFMFMJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672467 | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158736-02-7 | |
| Record name | β-Methyl-1H-1,2,4-triazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158736-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



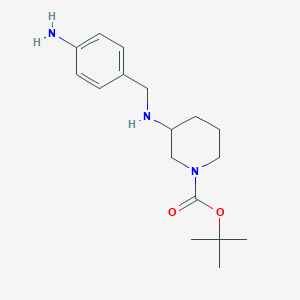

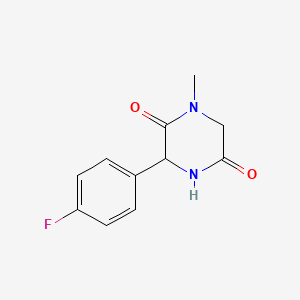
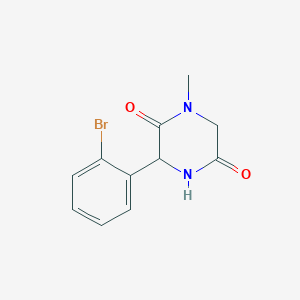
![3-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1440162.png)

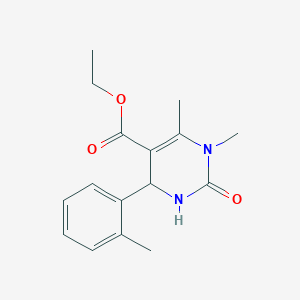

![{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1440172.png)
![1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1440174.png)

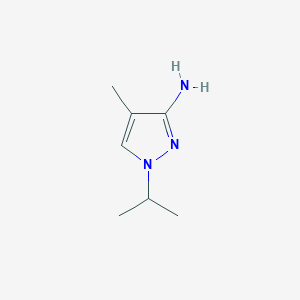
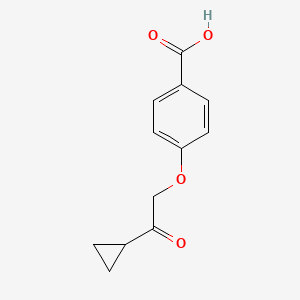
![4-[3-(aminomethyl)-2,5-dimethylpyrrol-1-yl]-N,N-dimethylaniline](/img/structure/B1440181.png)